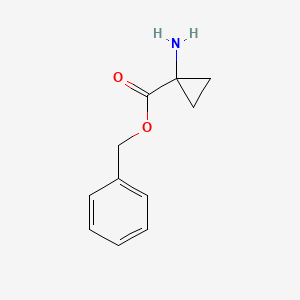

Benzyl 1-aminocyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 1-aminocyclopropane-1-carboxylate is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid. The amino group in ACC is attached to the carbon atom immediately adjacent to the carboxylate group . ACC is a precursor to the plant hormone ethylene .

Synthesis Analysis

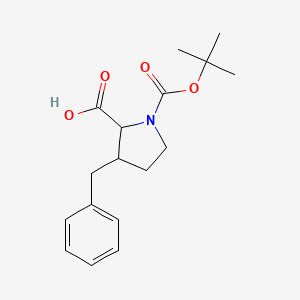

The synthesis of ACC involves the enzyme ACC synthase, which converts S-adenosyl-methionine (AdoMet) to ACC . This is the first committed and generally rate-limiting step in ethylene biosynthesis . The regulation of ACC synthase gene expression plays a key role in the transition from system-1 to system-2 ethylene synthesis in plants .Molecular Structure Analysis

ACC is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .Chemical Reactions Analysis

ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .Physical And Chemical Properties Analysis

ACC is a white solid . It has a melting point of 198–201 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Benzyl 1-aminocyclopropane-1-carboxylate (ACC) and its derivatives have been a focus of research due to their interesting chemical properties. A study by Allwein et al. (2004) described a convenient route for synthesizing 1-aminocyclopropane-1-carboxylic acid (ACC) and its N-protected derivatives. This method involves bisalkylation of an O-benzyl glycine derived imine followed by global deprotection via hydrogenation, allowing direct isolation of ACC or conversion to N-protected derivatives in a single flask (Allwein et al., 2004).

Biological Activities and Applications in Plants

ACC is known as a precursor of ethylene in higher plants, playing a significant role in plant biology. Hoffman et al. (1982) identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, revealing insights into ethylene biosynthesis in plants (Hoffman et al., 1982). Similarly, a study by Vanderstraeten and Van Der Straeten (2017) highlighted the role of ACC in plant growth, where it acts as a non-protein amino acid and ethylene precursor, influencing various vegetative and developmental processes (Vanderstraeten & Van Der Straeten, 2017).

Ethylene Biosynthesis and Enzymatic Analysis

The role of ACC in ethylene biosynthesis has been a subject of extensive research. Van Der Straeten et al. (1989) purified 1-aminocyclopropane-1-carboxylate synthase from tomato pericarp, providing valuable insights into the enzyme associated with ACC and its role in ethylene biosynthesis in fruits (Van Der Straeten et al., 1989).

Advances in Analytical Methods

Advancements in analytical methods for studying ACC have also been made. Bulens et al. (2011) updated protocols for analyzing metabolites and enzyme activities related to ethylene biosynthesis, enhancing the efficiency and accuracy of ACC measurement in plant tissues (Bulens et al., 2011).

Zukünftige Richtungen

Research indicates that ACC, having a binding energy of −9.98 kcal/mol, successfully strengthens maize resistance against pathogenic assaults and drought stress . It plays a crucial protective role in maize plants as they mature, outperforming other ligands in its effectiveness to improve productivity and increase yield . This suggests that ACC may not only be related to plant growth promotion abilities, but may also play multiple roles in microorganism’s developmental processes . Hence, exploring the origin and functioning of this enzyme may be the key in a variety of important agricultural and biotechnological applications .

Eigenschaften

IUPAC Name |

benzyl 1-aminocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXFFFYMZMLEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518149 |

Source

|

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-aminocyclopropane-1-carboxylate | |

CAS RN |

72784-45-3 |

Source

|

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol](/img/structure/B1367297.png)

![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)

![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)

![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)

![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)